3,3-Difluoro-decahydroquinoline
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Overview
Description
3,3-Difluoro-decahydroquinoline is a fluorinated quinoline derivative
Mechanism of Action
Target of Action
Similar compounds, such as bodipy dyes, have been used as ion probes, molecular probes, fluorescent markers, photosensitizers for photodynamic therapy, and molecular building blocks .
Mode of Action
It’s worth noting that similar fluorinated quinolines have shown remarkable biological activity . They have been used in the development of synthetic antimalarial drugs, such as fluoroquine and mefloquine .
Biochemical Pathways
Similar compounds have been found to exhibit antibacterial, antineoplastic, and antiviral activities .
Pharmacokinetics
Similar compounds have been used in various fields, suggesting they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown a broad spectrum of antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-decahydroquinoline typically involves cyclization and cycloaddition reactions. One common method includes the nucleophilic substitution of fluorine atoms and cross-coupling reactions. The reaction conditions often require the use of organometallic compounds and specific catalysts to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-decahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce fully hydrogenated quinoline compounds .
Scientific Research Applications
3,3-Difluoro-decahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity in various assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials, such as liquid crystals and dyes.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolines: These compounds share a similar quinoline backbone with fluorine substitutions, such as 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline and mefloquine.
BODIPY Dyes: Compounds like 4,4-Difluoro-1,3,5,7,8-Pentamethyl-4-Bora-3a,4a-Diaza-s-Indacene, which are used in fluorescence applications.
Uniqueness
3,3-Difluoro-decahydroquinoline is unique due to its specific fluorine substitutions and the resulting chemical properties. These properties make it particularly useful in applications requiring high stability and reactivity, such as in the development of new pharmaceuticals and advanced materials .
Properties
IUPAC Name |
3,3-difluoro-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N/c10-9(11)5-7-3-1-2-4-8(7)12-6-9/h7-8,12H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLJPCTWWADROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(CN2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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